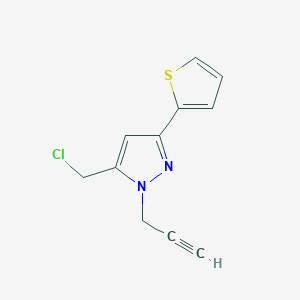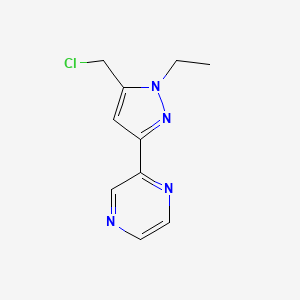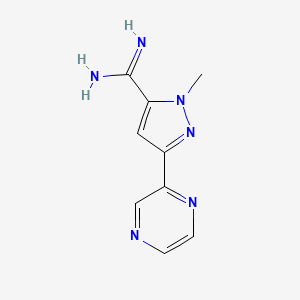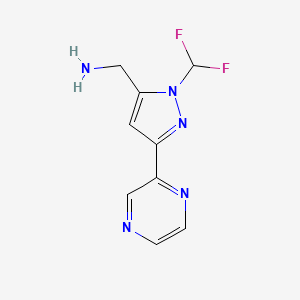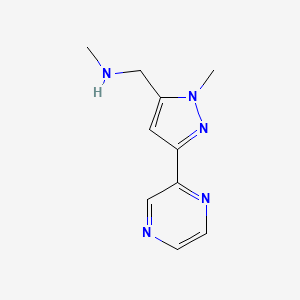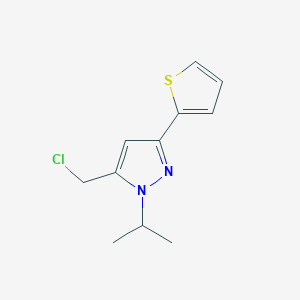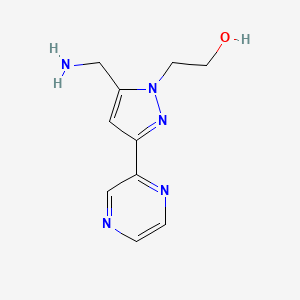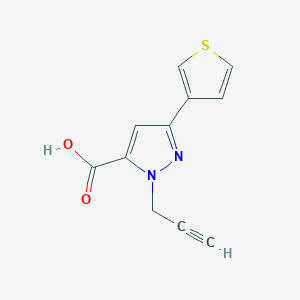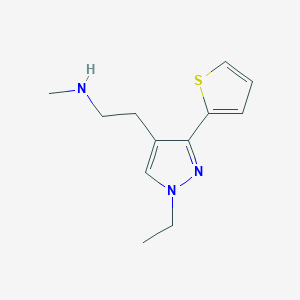
2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
Übersicht
Beschreibung
The compound “2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine” is a complex organic molecule that contains several functional groups. It has a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . Thiophene derivatives are known to exhibit a variety of properties and applications, including in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiophene ring, a pyrazole ring, and an ethylamine group. The thiophene ring is a five-membered ring with one sulfur atom . The pyrazole ring is a five-membered ring containing two nitrogen atoms. The ethylamine group consists of an ethyl group (a two-carbon chain) attached to an amine group (a nitrogen atom with a lone pair of electrons).Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. Thiophene rings are known to undergo electrophilic aromatic substitution reactions . The pyrazole ring and the amine group could also participate in various chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in its structure. For example, the presence of the thiophene ring could contribute to the compound’s aromaticity and stability .Wissenschaftliche Forschungsanwendungen
Organic Semiconductors
Thiophene derivatives are pivotal in the development of organic semiconductors . Their ability to conduct electricity makes them suitable for use in organic field-effect transistors (OFETs). The compound could be explored for its semiconductor properties, potentially contributing to advancements in flexible electronics and improving the performance of OFETs .
OLED Fabrication
In the realm of display technology, thiophene-based molecules have been utilized in the fabrication of organic light-emitting diodes (OLEDs) . The compound’s structure could be optimized to enhance the electroluminescent properties, leading to more efficient and brighter OLEDs with potential applications in televisions, smartphones, and lighting systems .
Anticancer Agents
Thiophene derivatives exhibit pharmacological properties, including anticancer activity. The subject compound could be synthesized and screened for its efficacy against various cancer cell lines. Its potential as a chemotherapeutic agent lies in its ability to interact with biological targets involved in cancer progression .
Anti-inflammatory Drugs
The anti-inflammatory properties of thiophene compounds make them candidates for nonsteroidal anti-inflammatory drugs (NSAIDs) . Research into the compound’s bioactivity could lead to the development of new NSAIDs with fewer side effects and improved potency .
Antimicrobial Applications
Thiophene derivatives are known for their antimicrobial effects. The compound could be investigated for its ability to inhibit the growth of bacteria, fungi, or viruses, contributing to the search for new antibiotics and antiviral agents in a time when resistance to existing drugs is a growing concern .
Corrosion Inhibition
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . The compound could be applied to protect metals and alloys from corrosion, which is essential for extending the life of structures and reducing maintenance costs .
Voltage-gated Sodium Channel Blockers
Some thiophene derivatives act as voltage-gated sodium channel blockers . This compound could be studied for its potential use in local anesthetics or in the treatment of conditions associated with dysfunctional sodium channels, such as epilepsy or chronic pain .
Material Science
Lastly, thiophene-based compounds have applications in material science , particularly in the creation of novel materials with unique properties. The compound could be used to develop new polymers or coatings with specific characteristics like increased durability or thermal stability .
Wirkmechanismus
Zukünftige Richtungen
Thiophene derivatives are a topic of ongoing research due to their wide range of potential applications, particularly in the field of medicinal chemistry . Future research could explore the synthesis of new thiophene derivatives, their potential biological activities, and their applications in various fields.
Eigenschaften
IUPAC Name |
2-(1-ethyl-3-thiophen-2-ylpyrazol-4-yl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3S/c1-3-15-9-10(6-7-13-2)12(14-15)11-5-4-8-16-11/h4-5,8-9,13H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDJJEHBLMLEJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CS2)CCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





